molecular formula C22H22N2O4 B4294615 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone

1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone

Cat. No. B4294615
M. Wt: 378.4 g/mol
InChI Key: UTVVIDAQHAPKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been developed for cancer treatment. It is a bioreductive agent that is activated by hypoxia, which is a common feature of many solid tumors. AQ4N has been shown to selectively target tumor cells, while sparing normal cells. This makes it a promising candidate for cancer therapy.

Mechanism of Action

1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is a bioreductive agent, which means that it is activated by hypoxia. In hypoxic conditions, 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is converted to its active form, AQ4, which can then undergo redox cycling to generate reactive oxygen species (ROS). These ROS can cause DNA damage and induce apoptosis in tumor cells.
Biochemical and Physiological Effects
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. In addition to its ability to generate ROS, it can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has also been shown to modulate the immune system, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is its selectivity for tumor cells. This makes it a potentially safer alternative to traditional chemotherapy, which can damage normal cells as well as cancer cells. However, 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has some limitations as well. It is not effective against all types of tumors, and its efficacy may be limited by the degree of hypoxia present in the tumor microenvironment.

Future Directions

There are several potential future directions for 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone research. One area of interest is the development of combination therapies that include 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone. For example, 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been shown to enhance the efficacy of radiation therapy and chemotherapy, so it may be useful in combination with these treatments. Another potential direction is the development of methods to improve the delivery of 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone to tumor cells, which could increase its efficacy. Finally, further research is needed to determine the optimal dosing and scheduling of 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone for maximum antitumor activity.
Conclusion
1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone is a promising candidate for cancer therapy. Its ability to selectively target tumor cells and its potential to enhance the efficacy of other treatments make it an attractive option for further research. While there are still limitations to its use, ongoing research may lead to new and improved methods for using 1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone in the fight against cancer.

Scientific Research Applications

1-[(2-hydroxyethyl)amino]-2-(piperidin-1-ylcarbonyl)anthra-9,10-quinone has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancers. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy.

properties

IUPAC Name

1-(2-hydroxyethylamino)-2-(piperidine-1-carbonyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-13-10-23-19-17(22(28)24-11-4-1-5-12-24)9-8-16-18(19)21(27)15-7-3-2-6-14(15)20(16)26/h2-3,6-9,23,25H,1,4-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVIDAQHAPKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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